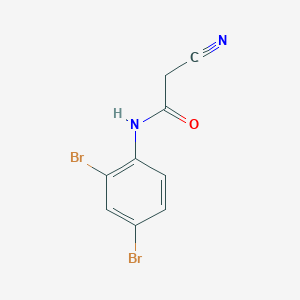

2-cyano-N-(2,4-dibromophenyl)acetamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-cyano-N-(2,4-dibromophenyl)acetamide is a chemical compound with the molecular formula C9H6Br2N2O and a molecular weight of 317.96 . It is provided by Sigma-Aldrich and Santa Cruz Biotechnology for research use .

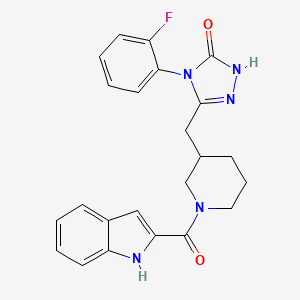

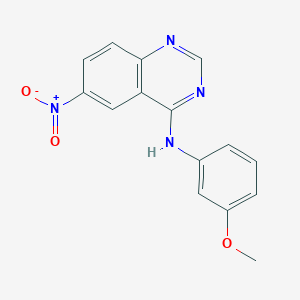

Molecular Structure Analysis

The molecular structure of 2-cyano-N-(2,4-dibromophenyl)acetamide consists of a cyano group (-CN), an acetamide group (CH3CONH2), and a 2,4-dibromophenyl group (C6H3Br2) .Physical And Chemical Properties Analysis

The physical and chemical properties of 2-cyano-N-(2,4-dibromophenyl)acetamide include a molecular weight of 317.96 and a molecular formula of C9H6Br2N2O .科学的研究の応用

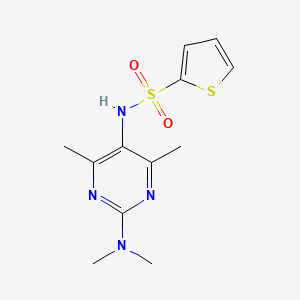

Cyanoacetylation of Amines

Cyanoacetamide derivatives serve as valuable precursors for heterocyclic synthesis. They are particularly useful in building organic heterocycles due to their active hydrogen on the C-2 position. Researchers have explored their chemical reactivity and reactions to obtain novel heterocyclic moieties. Additionally, the biological activities associated with cyanoacetamide derivatives have drawn attention from biochemists .

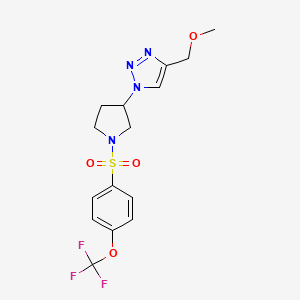

Thiophene Synthesis

Microwave irradiation of cyanoacetamides with cyclohexanone, sulfur, and aluminum oxide as a solid support, along with morpholine as a basic catalyst, yields thiophene derivatives. These compounds find applications in materials science, organic electronics, and pharmaceutical research .

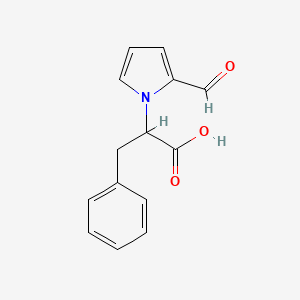

Pyrrole Formation

The cyclocondensation of 2-cyano-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide with phenacyl bromide in boiling ethanol produces pyrrole derivatives. Pyrroles have diverse applications, including as building blocks in natural product synthesis and as ligands in coordination chemistry .

Late-Stage Functionalization via Palladium-Catalyzed Carbonylation

Researchers have developed an efficient palladium-catalyzed carbonylative procedure for 2-cyano-N-acetamide and 2-cyanoacetate compounds. This method allows late-stage functionalization under mild conditions, making it valuable for synthetic chemistry and drug discovery .

Proteomics Research

2-Cyano-N-(2,4-dibromophenyl)acetamide is used in proteomics research. Its molecular formula is C9H6Br2N2O, with a molecular weight of 317.96. Researchers may employ this compound to study protein interactions, post-translational modifications, and cellular pathways .

特性

IUPAC Name |

2-cyano-N-(2,4-dibromophenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6Br2N2O/c10-6-1-2-8(7(11)5-6)13-9(14)3-4-12/h1-2,5H,3H2,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJRYBKDXYSCOIM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)Br)NC(=O)CC#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6Br2N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.96 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-cyano-N-(2,4-dibromophenyl)acetamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(2-methoxyphenyl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide](/img/structure/B2473771.png)

![N4-(4-fluorophenyl)-1-phenyl-N6-propyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2473775.png)

![(E)-N-(6-fluoro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-2-(N-methylmethylsulfonamido)acetamide](/img/structure/B2473784.png)

![N-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]-4-nitrobenzamide](/img/structure/B2473785.png)